Acremoxanthone C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H26O12 |
|---|---|
Molecular Weight |
614.5 g/mol |
IUPAC Name |
methyl (1R,12R,13R,17S,27S)-27-acetyloxy-5,7,12,20,22-pentahydroxy-24-methyl-9,18-dioxo-14-oxaheptacyclo[15.10.2.01,19.03,16.06,15.08,13.021,26]nonacosa-3,5,7,10,15,19,21(26),22,24,28-decaene-13-carboxylate |
InChI |
InChI=1S/C33H26O12/c1-12-8-16-22(18(36)9-12)27(40)25-26(39)15-6-7-32(25,30(16)44-13(2)34)11-14-10-19(37)23-28(41)24-17(35)4-5-20(38)33(24,31(42)43-3)45-29(23)21(14)15/h4-10,15,20,30,36-38,40-41H,11H2,1-3H3/t15-,20+,30-,32-,33-/m0/s1 |
InChI Key |
SEXJNEQGMNZHOO-UAZACNSMSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3([C@H]2OC(=O)C)CC5=CC(=C6C(=C7C(=O)C=C[C@H]([C@@]7(OC6=C45)C(=O)OC)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2OC(=O)C)CC5=CC(=C6C(=C7C(=O)C=CC(C7(OC6=C45)C(=O)OC)O)O)O)O |
Origin of Product |
United States |
Isolation and Dereplication Methodologies of Acremoxanthone C
Fungal Sources and Habitat Specificity
Acremoxanthone C has been isolated from a select group of fungi, primarily within the order Hypocreales, indicating a degree of taxonomic specificity for its production. These fungi occupy diverse ecological niches, from subterranean caves to the internal tissues of plants.
Purpureocillium lilacinum (formerly Paecilomyces lilacinus) is a well-documented producer of this compound. nih.govacs.org This fungus is commonly found in a wide array of terrestrial and marine environments. nih.gov It is frequently isolated from soil, insects, nematodes, and the rhizosphere of various crops. nih.gov The specific strain from which this compound was isolated was sourced from a soil sample collected in a cave in Juxtlahuaca, Guerrero, Mexico. acs.org P. lilacinum demonstrates notable adaptability, with the ability to grow in temperatures ranging from 8 to 38 °C and tolerate a wide pH range. nih.gov
This compound is also produced by Acremonium camptosporum, an endophytic fungus. nih.gov Endophytes reside within the living tissues of plants without causing any apparent disease. The producing strain of A. camptosporum was isolated from the leaves of the plant Bursera simaruba. nih.gov The discovery of this compound in an endophyte highlights the potential of these symbiotic organisms as sources of novel bioactive compounds.
Prior to its characterization from identified species, this compound was first reported from an unidentified fungus belonging to the order Hypocreales. acs.org This initial finding pointed towards this fungal order as a promising source for xanthone-anthraquinone heterodimers.
Table 1: Fungal Sources of this compound and Their Habitats
| Fungal Species | Order | Habitat/Source |
|---|---|---|
| Purpureocillium lilacinum | Hypocreales | Soil from a cave in Juxtlahuaca, Mexico. acs.org |
| Acremonium camptosporum | Hypocreales | Endophyte from the leaves of Bursera simaruba. nih.gov |
Bioassay-Guided Fractionation Strategies
The isolation of this compound from crude fungal extracts is a complex task that has been effectively navigated using bioassay-guided fractionation. nih.govnih.gov This strategy involves a stepwise separation of the extract, where each resulting fraction is tested for a specific biological activity. Only the most active fractions are selected for further purification, ensuring that the chemical separation is focused on isolating the bioactive constituent. researchgate.netmdpi.com
In the case of the isolation from P. lilacinum, the process was guided by a calmodulin (CaM) inhibition assay. nih.govacs.org An initial extract from the culture medium and mycelium was found to quench the fluorescence of a human calmodulin (hCaM) biosensor, indicating the presence of CaM ligands. acs.org This assay was subsequently used to screen chromatographic fractions, leading directly to the isolation of this compound as a potent CaM inhibitor. nih.govacs.org
For the isolation from A. camptosporum, fractionation was directed by both anti-oomycete and cytotoxic activities. nih.gov The organic mycelium extract was separated, and the resulting fractions were tested against economically important phytopathogenic oomycetes and various cancer cell lines, guiding the purification of this compound and other related polyketides. nih.gov
Chromatographic Separation Techniques Employed
Chromatography is a fundamental technique for the purification of natural products, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. journalagent.com The isolation of this compound has employed various chromatographic methods to achieve high purity.
Following initial extraction, reversed-phase liquid chromatography was a key technique used to purify this compound from the active extract of P. lilacinum. acs.org Column chromatography, a common and versatile method for purifying compounds from complex mixtures, was integral to the fractionation process from A. camptosporum. nih.govijcrt.org
Table 2: Chromatographic Techniques Used in the Isolation of this compound
| Technique | Role in Purification | Source Organism |
|---|---|---|
| Reversed-Phase Liquid Chromatography | Isolation of the pure compound from active fractions. acs.org | Purpureocillium lilacinum |
Spectroscopic and Spectrometric Techniques for Characterization
Once isolated, the complex three-dimensional structure of this compound was elucidated using a suite of advanced spectroscopic and spectrometric techniques. These methods go beyond simple identification to define the precise spatial arrangement of atoms, known as the absolute configuration.
For the compound isolated from P. lilacinum, the absolute configuration was definitively established as 2R, 3R, 1’S, 11’S, and 14’R. acs.org This was achieved through extensive Nuclear Magnetic Resonance (NMR) spectroscopy and sophisticated molecular modeling calculations at the DFT B3LYP/DGDZVP level. nih.govacs.org The process involved a detailed comparison between theoretical and experimental data, including specific rotation values and nuclear coupling constants (³J(C,H) and ³J(H,H)). acs.org
In the study of this compound from A. camptosporum, its structure was unequivocally confirmed for the first time through single-crystal X-ray analysis. nih.gov This powerful technique provides unambiguous proof of molecular structure and stereochemistry. This confirmation was supported by extensive NMR studies, including DEPT, COSY, NOESY, HSQC, and HMBC experiments, which help to piece together the connectivity and spatial relationships of atoms within the molecule. nih.gov
Table 3: Advanced Spectroscopic and Analytical Methods for this compound Characterization
| Technique | Purpose |
|---|---|
| Extensive NMR Spectroscopy (including DEPT, COSY, NOESY, HSQC, HMBC) | Determined the chemical structure and connectivity of atoms. acs.orgnih.gov |
| Single-Crystal X-ray Analysis | Provided the first unequivocal establishment of the compound's structure and stereochemistry. nih.gov |
| Molecular Modeling Calculations (DFT B3LYP/DGDZVP) | Established the absolute configuration by comparing theoretical data with experimental results. acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in determining the intricate stereochemistry of this compound. nih.gov The relative and absolute configuration of a molecule dictates the spatial relationships between its atoms, which in turn influences NMR parameters such as chemical shifts and coupling constants. wordpress.com For this compound, researchers conducted extensive NMR analysis to unravel these spatial arrangements.
A critical aspect of this analysis was the detailed measurement and comparison of heteronuclear and homonuclear coupling constants, specifically ³J(C,H) and ³J(H,H) values. nih.gov These coupling constants are highly sensitive to the dihedral angles between coupled nuclei, as described by the Karplus equation. By comparing the experimentally observed coupling constants with theoretical values calculated for different possible stereoisomers, scientists could deduce the relative configuration of the stereogenic centers within the molecule. This rigorous comparison provided the foundational data for establishing the compound's precise three-dimensional architecture. nih.gov
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.orgnih.gov The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. nih.govlibretexts.org This pattern provides a detailed map of electron density within the crystal, from which the precise position of each atom can be determined, unambiguously establishing the molecule's absolute stereochemistry. nih.gov
However, in the published research on this compound, the absolute configuration was established without the use of X-ray crystallography. nih.gov Instead, its structure was elucidated through a combination of extensive NMR spectroscopy and sophisticated molecular modeling calculations. nih.gov This approach is often employed when suitable single crystals for X-ray diffraction cannot be obtained, which can be a rate-limiting step in the structural analysis of natural products. nih.gov
Molecular Modeling and Computational Chemistry for Stereochemical Assignment
Computational chemistry played a pivotal role in assigning the absolute configuration of this compound. nih.gov Researchers utilized molecular modeling calculations at the Density Functional Theory (DFT) B3LYP/DGDZVP level to predict the properties of potential stereoisomers. nih.gov This level of theory is a well-established method for calculating the electronic structure and properties of molecules. researchgate.netresearchgate.net
A key component of this computational approach was the comparison of theoretical data with experimental measurements. The specific rotation—an intrinsic property related to a chiral molecule's interaction with plane-polarized light—was calculated for the possible stereoisomers of this compound and compared with the experimentally measured value. nih.gov This comparison, alongside the aforementioned analysis of NMR coupling constants, allowed for the confident assignment of the absolute configuration as 2R, 3R, 1'S, 11'S, and 14'R. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to confirm the elemental composition of a new compound by providing a highly accurate mass measurement. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of an ion to several decimal places. researchgate.net This precision allows for the differentiation between compounds that may have the same nominal mass but different molecular formulas. nih.gov
For this compound, HRMS would have been used to determine its exact mass, which was then compared to the calculated mass of the proposed molecular formula, C₃₃H₂₆O₁₂. The close agreement between the measured and calculated mass confirms the elemental composition, a critical step in the structure elucidation process. nih.gov
| Attribute | Value |
|---|---|
| Molecular Formula | C₃₃H₂₆O₁₂ |
| Calculated Exact Mass | 614.14242626 Da nih.gov |
Biosynthetic Pathways of Acremoxanthone C
Polyketide Biosynthesis as a Foundational Mechanism
The biosynthesis of Acremoxanthone C is fundamentally rooted in the polyketide pathway, a common metabolic route in fungi for producing structurally diverse secondary metabolites. nih.govnih.gov This process is analogous to fatty acid synthesis, involving the sequential condensation of simple carboxylate units. wikipedia.org In fungi, the biosynthesis of aromatic polyketides like the precursors to this compound uniquely follows the acetate-malonate pathway. nih.gov
The core of this mechanism involves a "starter unit," typically acetyl-CoA, and multiple "extender units," which are usually malonyl-CoA. wikipedia.orgescholarship.org These units are assembled in a head-to-tail fashion by large, multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.orgescholarship.org This process forms a linear poly-β-keto chain, which then undergoes a series of enzyme-controlled cyclization and aromatization reactions to generate the characteristic aromatic ring systems of the anthraquinone (B42736) and xanthone (B1684191) monomers. nih.govescholarship.org Labeling studies on related anthraquinone derivatives have confirmed their origin from the polyketide pathway. mdpi.com The entire carbon skeleton of both the anthraquinone and xanthone moieties of this compound is thus derived from the polymerization of these simple acetate-derived building blocks. researchgate.net
Proposed Origins of Xanthone-Anthraquinone Heterodimers
The defining feature of this compound is its structure as a heterodimer, formed from two distinct polyketide-derived monomers: an anthraquinone and a xanthone. researchgate.netescholarship.org The prevailing hypothesis for its formation involves the enzymatic coupling of these two pre-formed subunits. escholarship.org This dimerization is a critical step that creates the complex and sterically congested bicyclo[3.2.2]nonane core. escholarship.org
The biosynthesis is proposed to begin with the independent synthesis of the anthraquinone and xanthone monomers via separate polyketide synthase pathways. escholarship.org For instance, the anthraquinone precursor, chrysophanol, is known to be formed from an octaketide intermediate. escholarship.org Following the formation and potential modification of these monomers, a key oxidative coupling reaction is believed to occur. This intermolecular reaction links the two aromatic systems, establishing the unique structural framework of the acremoxanthone family. While the precise enzymatic mechanism for this dimerization in fungi has not been fully elucidated, it is assumed to be a highly controlled process. pnas.org This proposed pathway is supported by the co-isolation of monomeric anthraquinones and xanthones alongside heterodimeric compounds in fungal cultures. mdpi.comnih.gov
Enzymatic Systems Involved in Precursor Formation (e.g., Polyketide Synthases)
The formation of the monomeric precursors of this compound is orchestrated by specific enzymatic systems, with polyketide synthases (PKSs) playing the central role. Fungal PKSs are large, multi-domain enzymes that govern the assembly of the polyketide chain. wikipedia.org Based on the aromatic nature of the final product, the PKSs involved in this compound biosynthesis are classified as non-reducing PKSs (NR-PKSs). plos.orgnih.gov
Unlike their reducing counterparts that generate saturated or partially saturated fatty acids, NR-PKSs typically lack domains for reduction and dehydration, leading to the formation of a poly-β-keto chain that is primed for cyclization into aromatic structures. nih.gov These NR-PKSs control the regioselective cyclization of the polyketide chain to yield various aromatic scaffolds. nih.gov It is hypothesized that one or more distinct NR-PKSs are required for the biosynthesis of the two different monomeric units of this compound. plos.orgnih.gov Following the action of the core PKS, a suite of tailoring enzymes, such as oxidases and transferases, would likely modify the initial aromatic scaffolds to produce the final anthraquinone and xanthone precursors ready for dimerization. pnas.org
Stereochemical Control in Biosynthesis
The biosynthesis of this compound is a highly stereoselective process, resulting in a molecule with a specific three-dimensional arrangement. The compound possesses five stereocenters, and its absolute configuration has been determined to be 2R, 3R, 1′S, 11′S, 14′R. researchgate.net This precise stereochemistry is critical for its biological activity, such as its ability to inhibit calmodulin. researchgate.net
The control of this stereochemistry is an intrinsic feature of the fungal biosynthetic machinery. The enzymes involved, particularly those catalyzing the key dimerization and cyclization steps, must be able to distinguish between different stereoisomeric intermediates and transition states. Theoretical calculations and comparisons with related natural products suggest that the biosynthesis of this class of compounds is restricted to isomers with a β-orientation of the C-11′–C-14′ bridgehead. researchgate.net This inherent preference within the enzymatic active sites ensures that only one specific diastereoisomer, this compound, is produced. The remarkable stereochemical fidelity highlights the sophisticated nature of the fungal enzymes responsible for constructing such a complex molecular architecture.
Comparative Biosynthetic Analysis with Related Acremoxanthones and Acremonidins
This compound is part of a larger family of structurally related xanthone-anthraquinone heterodimers produced by fungi of the genera Acremonium and Purpureocillium (formerly Paecilomyces). plos.orgresearchgate.net This family includes other acremoxanthones (e.g., A, B, D) and the closely related acremonidins (e.g., A, C). researchgate.netmdpi.com These compounds share the same fundamental biosynthetic origin from anthraquinone and xanthone polyketide precursors. researchgate.netmdpi.com
The structural diversity within this family arises from variations in the "tailoring" steps of the biosynthetic pathway. The primary difference between acremoxanthones and acremonidins lies in the final ring system of the xanthone-derived portion. Acremoxanthones, including this compound, feature a closed xanthone ring, whereas acremonidins possess a benzophenone (B1666685) structure where the equivalent ring has not been formed. nih.gov For example, Acremonidin A is structurally very similar to this compound, differing by the absence of the ether linkage that forms the xanthone's central ring. nih.gov This suggests that a key branching point in the pathway is likely a late-stage cyclization reaction, possibly catalyzed by a dehydrogenase or an oxidase, which converts an acremonidin-type precursor into an acremoxanthone. The co-occurrence of these different compounds within the same fungal culture provides strong evidence for their shared biosynthetic lineage. mdpi.comnih.gov
Synthetic Endeavors Towards Acremoxanthone C and Its Analogues
Challenges in Total Synthesis of Complex Xanthone-Anthraquinone Scaffolds
The total synthesis of natural products featuring xanthone-anthraquinone heterodimeric frameworks, such as the acremoxanthones, presents significant chemical challenges. nih.govthieme-connect.com These molecules are characterized by their structural complexity, often containing multiple fused rings, stereogenic centers, and densely packed functional groups. nih.gov A primary difficulty lies in the controlled assembly of the distinct xanthone (B1684191) and anthraquinone (B42736) units and the subsequent formation of the intricate linkages that connect them, which can include unique bicyclic systems. nih.govresearchgate.net
Xanthone dimers and related compounds are a structurally diverse family of natural products, and their synthesis is often elusive due to the variety of ways the monomeric units can be linked, including C-C biaryl bonds and C-O-C biaryl ether linkages. rsc.orgmdpi.com The construction of these linkages with correct regiochemistry and, where applicable, stereochemistry, requires robust and selective synthetic methodologies. rsc.org Furthermore, the manipulation of the oxidation states of the anthraquinone core is often necessary to ensure compatibility with various reaction conditions, adding another layer of complexity to the synthetic design. nih.gov The inherent reactivity of the polycyclic aromatic systems requires careful planning of protecting group strategies and reaction sequences to achieve the desired molecular architecture without unwanted side reactions. nih.govmdpi.com
Strategies for Constructing the Pentacyclic Core Structure
The central challenge in synthesizing acremoxanthone-type molecules is the construction of the defining pentacyclic core, which includes a characteristic bicyclo[3.2.2]nonene motif. nih.govacs.org Chemists have devised several innovative strategies to assemble this complex scaffold.
A highly effective and convergent strategy for building the core structure of acremoxanthone analogues, such as Acremoxanthone A, involves a one-pot sequence combining a Hauser–Kraus annulation and a subsequent transannular aldol (B89426) addition. thieme-connect.comnih.gov The Hauser–Kraus annulation is a powerful method for generating oxygenated polycyclic aromatic compounds. researchgate.net In this specific approach, a lithiated cyanophthalide (B1624886) is reacted with a benzocycloheptenone Michael acceptor. thieme-connect.comescholarship.org
This initial annulation forms a tetracyclic intermediate. escholarship.org Following the annulation, treatment with a strong acid, such as hydrochloric acid, facilitates the hydrolysis of an acetal (B89532) protecting group and triggers a desired aldol cyclization. escholarship.orgmasterorganicchemistry.comwikipedia.org This key aldol addition reaction forges the final ring of the pentacyclic system, establishing the bicyclo[3.2.2]nonene core structure characteristic of the acremoxanthone family. nih.govacs.orgescholarship.org This tandem reaction sequence has proven to be a cornerstone in the synthesis of these complex natural products. thieme-connect.com
Table 1: Key Hauser–Kraus/Aldol Addition Sequence
| Reactant 1 | Reactant 2 | Key Steps | Product |
|---|
Cycloaddition reactions represent another powerful tool for assembling the core structures of xanthone-anthraquinone natural products. The Diels-Alder reaction, a type of [4+2] cycloaddition, is a common strategy for the late-stage introduction of the anthraquinone moiety. nih.govnih.gov This approach allows for the construction of functionalized hydroanthraquinones which can then be further elaborated. royalsocietypublishing.org For instance, cycloadditions between functionalized dienes and activated naphthoquinones can produce complex anthraquinone derivatives containing multiple stereogenic centers. royalsocietypublishing.org
In a model study toward the synthesis of Acremoxanthone A, a key strategy involved an intermolecular 1,3-dipolar cycloaddition. researchgate.netresearchgate.net This reaction occurred between an aryl nitrile oxide and a dienone to construct a portion of the EFG ring system of the molecule. researchgate.net Another notable cycloaddition-based strategy is the "cytoskyrin cascade," which proceeds via a formal [4+2] cycloaddition (believed to be a Michael/oxa-Michael sequence) to generate the complex caged core of related natural products like rugulosin (B17658) from simpler dihydronaphthoquinone precursors. escholarship.org
Modern cross-coupling reactions, particularly oxidative arylation, have been instrumental in the synthesis of key intermediates. A critical step in the synthesis of Acremoxanthone A is the efficient assembly of a benzocycloheptenone intermediate. nih.govacs.org This was achieved through a novel intramolecular oxidative arylation of an enol ether. nih.govacs.orgresearchgate.net This C-H activation strategy allows for the direct formation of a C-C bond to construct the seven-membered ring, bypassing the need for pre-functionalized starting materials. snnu.edu.cn
The broader field of transition-metal-catalyzed C-H arylation offers a sustainable and efficient approach to forming C-C bonds. nih.gov Palladium catalysis, in particular, has been widely used for the direct functionalization of C-H bonds in the synthesis of complex molecules. snnu.edu.cnnih.gov These methods provide powerful tools for forging key bonds in intricate scaffolds like those found in the acremoxanthones. rsc.org
Development of Synthetic Methodologies for Analogues and Derivatives
The synthetic routes established for acremoxanthone family members are inherently adaptable for the creation of novel analogues and derivatives. nih.govmdpi.com For example, by incorporating different functional groups into the starting materials for a Diels-Alder reaction, such as the dienophile, chemists can generate a variety of anthraquinone derivatives that can serve as precursors to diverse analogues. royalsocietypublishing.org This modularity allows for systematic exploration of structure-activity relationships.
Furthermore, multicomponent reactions (MCRs) have emerged as a highly efficient strategy for rapidly generating libraries of complex molecules. mdpi.com An MCR involving a [4+1]-[4+2] cycloaddition cascade has been developed to afford dimeric xanthones in a single pot, offering a streamlined alternative to lengthy, stepwise syntheses. mdpi.com Such methodologies are invaluable for producing a wide range of derivatives for biological evaluation. mdpi.comunistra.fr The development of new catalytic systems, such as palladium-catalyzed carbonylative Suzuki coupling, also provides efficient, one-pot methods for synthesizing the core xanthone structure from simple building blocks. nih.gov
Enantioselective Synthesis Strategies
While a specific enantioselective total synthesis of Acremoxanthone C has not been prominently detailed, strategies developed for related complex natural products offer clear pathways. Controlling the stereochemistry of quaternary carbon centers is a significant challenge. One powerful approach is the use of Pd(0)-catalyzed asymmetric C(sp³)–H arylation. researchgate.net This method has been successfully employed in the enantioselective synthesis of (nor)illudalane sesquiterpenes, where a matched combination of a chiral substrate and a chiral catalyst was used to control the configuration of a highly symmetric quaternary stereocenter. researchgate.net
For key bond formations like the aldol addition, established enantioselective methods can be applied. These include the use of chiral auxiliaries, such as oxazolidinones (Evans aldol reaction) or thiazolidinethiones (Crimmins aldol reaction), which direct the stereochemical outcome of the reaction. wikipedia.org Additionally, direct asymmetric C–H arylation using chiral Pd(II) catalysts has been developed for the synthesis of chiral α-amino acid derivatives, demonstrating the potential of catalytic enantioselective C-H functionalization for building stereochemically complex molecules. rsc.org These established enantioselective strategies provide a robust toolkit for tackling the asymmetric synthesis of acremoxanthones.
Biological Activities and Pharmacological Potential of Acremoxanthone C
Calmodulin Inhibition
Acremoxanthone C has been identified as a powerful inhibitor of calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a crucial role in numerous cellular signaling pathways. The inhibitory effect of this compound on CaM has been demonstrated through bioassay-guided fractionation of extracts from Purpureocillium lilacinum. nih.govnih.gov
Mechanism of Calmodulin Binding and Interaction
Studies utilizing docking analysis predict that this compound binds to a site on calmodulin that is similar to the binding site of KAR-2, which is considered an unusual interaction point compared to many classical inhibitors. nih.govencyclopedia.pub This interaction is characterized by a high affinity. The binding of this compound to a human calmodulin (hCaM) biosensor was measured, revealing a dissociation constant (Kd) of 18.25 nM, indicating a very strong binding interaction between the compound and the protein. nih.govencyclopedia.pub
Comparative Analysis with Other Calmodulin Inhibitors
The potency of this compound as a calmodulin inhibitor becomes evident when compared to other known inhibitors. Its dissociation constant (Kd = 18.25 nM) demonstrates a significantly higher affinity for calmodulin than the classical inhibitor chlorpromazine, which has a dissociation constant of 1.24 µM (or 1240 nM). nih.govencyclopedia.pub This indicates that this compound is approximately 70-fold more potent in its binding to this specific calmodulin biosensor than chlorpromazine. nih.govencyclopedia.pub
| Compound | Dissociation Constant (Kd) | Relative Potency vs. Chlorpromazine |
|---|---|---|
| This compound | 18.25 nM | ~70-fold higher |
| Acremonidin A | 19.40 nM | ~64-fold higher |
| Chlorpromazine | 1.24 µM (1240 nM) | Baseline |
Antimicrobial Activities (Excluding Clinical Human Trial Data)
While the fungus Purpureocillium lilacinum is known to produce a variety of secondary metabolites with antimicrobial properties, specific research data focusing solely on the anti-oomycete and antibacterial activities of its isolated compound, this compound, is not extensively detailed in the currently reviewed scientific literature.
Anti-oomycete Activity
There is no specific information available in the reviewed scientific literature regarding the anti-oomycete activity of this compound.
Antibacterial Activity (e.g., Bacillus cereus, E. coli)
There is no specific information available in the reviewed scientific literature regarding the antibacterial activity of this compound against pathogens such as Bacillus cereus or E. coli.
Antifungal Activity (e.g., Candida albicans)
Specific studies detailing the antifungal activity of this compound against Candida albicans are not available in the provided search results. However, the broader class of xanthone (B1684191) compounds, to which this compound belongs, has been a subject of interest in the search for new antifungal agents nih.govresearchgate.net. Fungal infections are a significant cause of morbidity and mortality, and the rise of resistant strains necessitates the development of new antifungal drugs nih.gov. Researchers have investigated synthetic aminothioxanthones, which are bioisosteres of xanthones, for their in vitro antifungal activity against various pathogenic fungi, including Candida albicans nih.gov. Some of these compounds have demonstrated inhibitory effects and are being explored as new models for antifungal agents nih.gov. One mechanism of action for some xanthone derivatives involves the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane researchgate.net.
Antimalarial Activity
There is no specific information in the provided search results regarding the antimalarial activity of this compound. The global health impact of malaria, caused by Plasmodium species, continues to drive the search for new and effective treatments, particularly as drug resistance emerges nih.gov. Natural products remain a key source for the discovery of therapeutic agents researchgate.net.
No data is available in the search results concerning the efficacy of this compound against drug-resistant strains of Plasmodium falciparum, such as the K1 strain. The K1 strain is noted as being multidrug-resistant and is frequently used in antimalarial drug discovery programs to test the potential of new compounds nih.govresearchgate.net. Research on various plant extracts has shown activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum maxwellsci.com.
Future Research Directions for Acremoxanthone C
Exploration of Additional Biological Targets and Mechanisms of Action
Acremoxanthone C, a xanthone-anthraquinone heterodimer, has demonstrated a range of biological activities, including cytotoxic and anti-oomycete effects. sci-hub.senih.gov Its mechanisms of action are understood to involve the inhibition of calmodulin and the 20S proteasome. nih.gov Future research should aim to uncover additional molecular targets and signaling pathways affected by this complex natural product.
The known interactions of this compound include:
Calmodulin Inhibition: this compound binds with high affinity to calmodulin, a crucial calcium-binding protein involved in numerous cellular processes. This interaction is thought to disrupt calmodulin-mediated signaling, contributing to its cytotoxic effects. nih.gov
Proteasome Inhibition: The compound exhibits inhibitory activity against the 20S proteasome, which can lead to the accumulation of pro-apoptotic factors and induce apoptosis in cancer cells. nih.gov
Antibacterial Activity: this compound has shown activity against Gram-positive bacteria, such as Bacillus cereus. nih.gov The proposed mechanism involves the disruption of the bacterial cell membrane.
Further investigation into other potential targets is warranted. Given its structural complexity as a heterodimer, it is plausible that this compound interacts with a variety of other proteins and enzymes. nih.gov Exploring its effects on other key cellular processes, such as cell cycle regulation, DNA replication and repair, and various kinase signaling pathways, could reveal novel mechanisms contributing to its bioactivity. Advanced techniques like chemical proteomics and thermal shift assays could be employed to identify new binding partners. A deeper understanding of its polypharmacology is essential for its potential development as a therapeutic agent. probes-drugs.org
Strategies for Enhanced Production of this compound
This compound is a secondary metabolite produced by certain fungi, including those from the order Hypocreales, such as Acremonium camptosporum and Purpureocillium lilacinum. sci-hub.senih.gov The current production methods primarily rely on the fermentation of these fungal strains, which can be a limitation for obtaining large quantities of the compound.
Several strategies can be explored to enhance the production of this compound:
Optimization of Fermentation Conditions: Systematically varying culture parameters such as media composition (e.g., carbon and nitrogen sources), temperature, pH, and aeration can significantly impact the yield of secondary metabolites. sci-hub.se
Strain Improvement: Genetic modification of the producing fungal strains could lead to higher yields. Overexpression of key biosynthetic genes or transcription factors involved in the acremoxanthone pathway could boost production. nih.gov
Co-cultivation: Growing the producing fungus with other microorganisms has been shown to sometimes induce the production of novel or higher quantities of secondary metabolites. sci-hub.se
Metabolic Engineering: A more targeted approach involves the rational engineering of the fungal metabolic pathways to channel more precursors towards this compound biosynthesis. sci-hub.se This requires a detailed understanding of the biosynthetic gene cluster and its regulation.
Heterologous Expression: Once the biosynthetic pathway is fully elucidated, it may be possible to transfer the entire gene cluster into a more easily cultivable host organism for large-scale production.
Rational Design and Synthesis of Novel Analogues with Improved Efficacy and Selectivity
The complex chemical structure of this compound presents both a challenge and an opportunity for medicinal chemists. While total synthesis is difficult, the development of synthetic and semi-synthetic strategies is crucial for producing analogues with improved properties. nih.govnih.gov
Key areas for future research include:
Structure-Activity Relationship (SAR) Studies: A systematic investigation of which parts of the molecule are essential for its biological activity is needed. This involves synthesizing a library of analogues with modifications at various positions of the xanthone (B1684191) and anthraquinone (B42736) moieties and evaluating their activity. mdpi.com The presence of functional groups like prenyl and hydroxyl moieties at specific positions on the xanthone core is known to be important for the biological activity of related compounds. mdpi.com
Total Synthesis: Achieving a total synthesis of this compound and its analogues would provide a reliable source of these compounds and allow for the creation of derivatives that are not accessible through modification of the natural product. researchgate.net
Privileged Structures: The xanthone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. acs.org This provides a strong rationale for using the this compound framework to design new bioactive molecules.
Computational Modeling: In silico docking studies can help predict how different analogues will interact with known and potential biological targets, guiding the design of more potent and selective compounds. researchgate.net
Application in Mechanistic Biology Studies
The unique biological activities of this compound make it a valuable tool for studying fundamental cellular processes. nih.gov As a specific inhibitor of calmodulin and the proteasome, it can be used as a chemical probe to dissect the roles of these proteins in various cellular contexts. nih.gov
Potential applications in mechanistic biology include:
Dissecting Calmodulin-Dependent Pathways: By selectively inhibiting calmodulin, this compound can help to identify and characterize new cellular processes that are regulated by this essential calcium sensor. nih.gov
Investigating Proteasome Function: The compound can be used to study the consequences of proteasome inhibition in different cell types and disease models, providing insights into the role of protein degradation in health and disease. nih.govnih.gov
Understanding Fungal-Host Interactions: As a fungal secondary metabolite, this compound may play a role in the interactions between the producing fungus and its environment, including potential host organisms. sci-hub.se Studying its effects on various organisms could provide insights into fungal ecology and pathogenesis.
Probing Polypharmacology: The ability of this compound to interact with multiple targets can be leveraged to study the complex interplay between different signaling pathways. probes-drugs.org
Potential for Pre-clinical Development in Specific Disease Models (Excluding Clinical Human Trial Data)
The cytotoxic and other biological activities of this compound suggest its potential for pre-clinical development in various disease models. ppd.com Pre-clinical studies are essential to evaluate the efficacy and safety of a compound before it can be considered for human trials. nih.gov
Future pre-clinical research on this compound should focus on:
Cancer Models: Given its cytotoxicity against various cancer cell lines, further evaluation in animal models of cancer is warranted. nih.gov This would involve testing its efficacy in reducing tumor growth and metastasis in xenograft or genetically engineered mouse models. nih.gov
Infectious Disease Models: The antibacterial and anti-oomycete activities of this compound suggest its potential as an anti-infective agent. sci-hub.senih.gov Its efficacy should be tested in animal models of bacterial and fungal infections.
Inflammatory Disease Models: Some xanthones have demonstrated anti-inflammatory properties. mdpi.com Investigating the effects of this compound in animal models of inflammatory diseases, such as arthritis or inflammatory bowel disease, could reveal new therapeutic applications.
Pharmacokinetics and Toxicology: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are crucial. longdom.org Toxicology studies in animal models are also necessary to determine its safety profile. longdom.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
